Superior Human Serum Albumin Binding Affinity vs. Floctafenic Acid
In a head-to-head in vitro equilibrium dialysis study, glafenic acid demonstrated a markedly higher binding affinity for human serum albumin (HSA) compared to its close structural analog, floctafenic acid [1]. This difference in binding translates to distinct pharmacokinetic behaviors and potential drug-drug interaction risks.
K=2.4×10⁶ vs 0.3×10⁶ L/mol
Stoichiometry n=1 vs n=2
| Evidence Dimension | Human Serum Albumin (HSA) Binding Affinity (K) and Stoichiometry (n) |
|---|---|
| Target Compound Data | n = 1, k = 2.4 x 10⁶ liters/mol |
| Comparator Or Baseline | Floctafenic acid: n = 2, k = 0.3 x 10⁶ liters/mol |
| Quantified Difference | Glafenic acid binds to HSA with an 8-fold higher affinity (k = 2.4 x 10⁶ vs 0.3 x 10⁶ L/mol) and a different stoichiometry. |
| Conditions | In vitro, equilibrium dialysis with human serum albumin. |
Why This Matters
The 8-fold difference in HSA binding affinity is a critical differentiator for modeling drug distribution, clearance, and potential drug-drug interactions, which is essential for pharmacokinetic and safety studies.
- [1] Molecular Pharmacology. (1987). Binding of two anthranilic acid derivatives to human albumin, erythrocytes, and lipoproteins: evidence for glafenic acid high affinity binding. 31(3), 294-300. View Source
